molecular formula C5H4BrFN2O2S B2752762 6-Bromo-2-fluoropyridine-3-sulfonamide CAS No. 2171989-81-2

6-Bromo-2-fluoropyridine-3-sulfonamide

Cat. No. B2752762
CAS RN: 2171989-81-2
M. Wt: 255.06
InChI Key: VWHMNNSLLSQKNX-UHFFFAOYSA-N
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Description

“6-Bromo-2-fluoropyridine-3-sulfonamide” is a chemical compound with the CAS Number: 2171989-81-2 . It has a molecular weight of 255.07 . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H4BrFN2O2S/c6-4-2-1-3 (5 (7)9-4)12 (8,10)11/h1-2H, (H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization of Sulfonamides

A study focused on the synthesis and characterization of 3-bromo-N-(3-fluorophenyl) benzenesulfonamide, a compound structurally similar to 6-Bromo-2-fluoropyridine-3-sulfonamide, highlights the chemical versatility of sulfonamides. The research demonstrated the process of amidation and provided insights into the physicochemical properties through X-ray diffraction, density functional theory (DFT) calculations, and vibrational frequency analyses (Deng et al., 2021).

Environmental Applications

Sulfonamide derivatives, including fluorotelomer sulfonamides, have been studied for their environmental behavior and degradation. For instance, the aerobic biodegradation of fluorotelomer-based aqueous film-forming foam components, such as 6:2 fluorotelomer sulfonamide alkylbetaine (FTAB), leads to the formation of perfluoroalkyl carboxylates, a process significant for understanding the environmental impact and degradation pathways of these substances (D’Agostino & Mabury, 2017).

Pharmaceutical and Biomedical Applications

Sulfonamides have been extensively researched for their pharmacological applications. Protease inhibitors based on the sulfonamide framework have shown potential as anticancer, anti-inflammatory, and antiviral agents. The structural versatility of sulfonamides allows for the inhibition of various enzymes, including matrix metalloproteases (MMPs) and tumor necrosis factor-α converting enzyme (TACE), highlighting their significance in the development of new therapeutic agents (Supuran et al., 2003).

Material Science Applications

The reactivity and functional group compatibility of sulfonamide derivatives have been exploited in material science for the synthesis of novel compounds and materials. For example, the efficient and scalable synthesis of pyridine sulfonamides from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide demonstrates the utility of sulfonamides in constructing complex molecular architectures (Emura et al., 2011).

properties

IUPAC Name

6-bromo-2-fluoropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHMNNSLLSQKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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